molecular formula C12H14O5 B184513 4-(4-Formyl-2-methoxyphenoxy)butanoic acid CAS No. 174358-69-1

4-(4-Formyl-2-methoxyphenoxy)butanoic acid

Cat. No.: B184513
CAS No.: 174358-69-1
M. Wt: 238.24 g/mol
InChI Key: WKFFJPNYTCCXSM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 4-(4-Formyl-2-methoxyphenoxy)butanoic acid (CAS: 174358-69-1) is a carboxylic acid derivative with a molecular formula of C₁₂H₁₄O₅ and a molecular weight of 238.24 g/mol . Its structure features a phenyl ring substituted with a formyl group at the 4-position and a methoxy group at the 2-position, linked via an ether bridge to a butanoic acid chain. Key physical properties include a predicted density of 1.232 g/cm³ and a boiling point of 456.3°C . The compound’s acidity (pKa ≈ 4.59) is influenced by the electron-withdrawing formyl group, which enhances the acidity of the carboxylic acid moiety .

Applications and Synthesis This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of adenosine A2A receptor antagonists . Its formyl group enables participation in condensation reactions (e.g., Schiff base formation), making it valuable for constructing heterocyclic frameworks in medicinal chemistry .

Properties

IUPAC Name

4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-16-11-7-9(8-13)4-5-10(11)17-6-2-3-12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFFJPNYTCCXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364912
Record name 4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174358-69-1
Record name 4-(4-formyl-2-methoxyphenoxy)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis

The Williamson ether synthesis remains a cornerstone for constructing phenolic ethers due to its reliability and simplicity. For this compound, this method involves reacting 4-formyl-2-methoxyphenol with 4-bromobutanoic acid under basic conditions. The phenolic oxygen acts as a nucleophile, displacing bromide to form the ether linkage.

Typical Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Temperature: 80–100°C

  • Reaction Time: 12–24 hours

Key Considerations:

  • The choice of solvent influences reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity by stabilizing the phenoxide ion.

  • Steric hindrance from the methoxy and formyl groups necessitates elevated temperatures to achieve reasonable reaction rates.

  • Competing side reactions, such as hydrolysis of the bromoalkanoic acid, are mitigated by maintaining anhydrous conditions.

Yield and Purification:

  • Typical yields range from 60% to 75%.

  • Purification involves acid-base extraction to remove unreacted starting materials, followed by recrystallization from ethanol/water mixtures or chromatography on silica gel.

Mitsunobu Reaction

The Mitsunobu reaction offers an alternative route, particularly advantageous for sterically hindered substrates. This method couples 4-formyl-2-methoxyphenol with 4-hydroxybutanoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).

Reaction Mechanism:

  • DEAD activates the hydroxyl group of 4-hydroxybutanoic acid via formation of a phosphonium intermediate.

  • Nucleophilic attack by the phenoxide ion results in ether bond formation.

Optimized Parameters:

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

  • Temperature: Room temperature (20–25°C)

  • Reaction Time: 12–18 hours

Advantages and Limitations:

  • Yield: 70–85%, higher than Williamson synthesis due to milder conditions.

  • Cost: Elevated reagent costs (DEAD, PPh₃) limit industrial scalability.

  • Byproducts: Triphenylphosphine oxide necessitates chromatographic purification.

Ullmann Coupling

Ullmann-type couplings, catalyzed by copper, enable ether formation under thermally demanding conditions. This method is less common but valuable for substrates prone to elimination.

Protocol:

  • Catalyst: Copper(I) iodide (CuI)

  • Ligand: 1,10-Phenanthroline

  • Solvent: DMSO or N-methylpyrrolidone (NMP)

  • Temperature: 120–140°C

  • Reaction Time: 24–48 hours

Performance Metrics:

  • Yield: 50–60%, lower due to side reactions like homocoupling.

  • Scalability: Challenged by high temperatures and long reaction times.

Optimization of Reaction Conditions

Solvent and Base Selection

Solvent polarity and base strength critically impact reaction outcomes:

ParameterWilliamson SynthesisMitsunobu ReactionUllmann Coupling
Optimal Solvent DMFTHFDMSO
Base/Catalyst K₂CO₃DEAD/PPh₃CuI
Temperature 80°C25°C130°C
Yield Range 60–75%70–85%50–60%

Insights:

  • Protic solvents (e.g., ethanol) suppress phenoxide formation in Williamson synthesis, reducing yields.

  • In Ullmann couplings, ligand choice (e.g., 1,10-phenanthroline) enhances copper catalyst activity, mitigating side reactions.

Protecting Group Strategies

The formyl group’s susceptibility to oxidation necessitates protection during synthesis. Common strategies include:

  • Acetal Formation: Treatment with ethylene glycol under acidic conditions.

  • Reductive Amination: Temporary conversion to a secondary amine, later hydrolyzed to regenerate the aldehyde.

Case Study:
Protecting the formyl group as an acetal prior to Mitsunobu reaction improves yield by 15% by preventing aldehyde degradation.

Industrial Production Considerations

Scale-Up Challenges

  • Cost Efficiency: Williamson synthesis is preferred for large-scale production due to lower reagent costs.

  • Waste Management: Mitsunobu reactions generate stoichiometric amounts of triphenylphosphine oxide, requiring dedicated waste streams.

  • Process Intensification: Continuous-flow systems reduce reaction times by 40% in Ullmann couplings through improved heat transfer.

Comparative Analysis of Methods

CriterionWilliamsonMitsunobuUllmann
Yield ModerateHighLow
Cost LowHighModerate
Scalability HighLowModerate
Purity 90–95%85–90%80–85%

Recommendations:

  • Lab-Scale: Mitsunobu for high yields despite cost.

  • Industrial: Williamson for balance of cost and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Formyl-2-methoxyphenoxy)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or nucleophiles.

Major Products Formed

    Oxidation: 4-(4-Carboxy-2-methoxyphenoxy)butanoic acid.

    Reduction: 4-(4-Hydroxymethyl-2-methoxyphenoxy)butanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily recognized as a key intermediate in the synthesis of various pharmaceuticals, particularly those aimed at treating inflammatory diseases. Its structural characteristics allow for the modification of functional groups, leading to derivatives that can target specific biological pathways.

Key Applications:

  • Anti-inflammatory Drugs: The compound's ability to modulate inflammatory responses makes it a candidate for developing new anti-inflammatory agents.
  • Adenosine A2A Receptor Antagonists: Research indicates that it can act on adenosine receptors, which are implicated in various neurological disorders such as Parkinson's disease and other neurodegenerative conditions .

Biochemical Research

In biochemical studies, 4-(4-Formyl-2-methoxyphenoxy)butanoic acid is utilized to investigate enzyme inhibition and receptor binding. These studies help elucidate complex biological processes and contribute to the development of novel therapeutic strategies.

Research Highlights:

  • Enzyme Inhibition Studies: The compound has been used to explore its effects on specific enzymes involved in metabolic pathways.
  • Receptor Binding Affinity: Investigations into its interaction with neurotransmitter receptors have provided insights into potential neurological applications .

Material Science

The compound plays a role in the development of advanced materials, including polymers and coatings. Its chemical functionalities enable the creation of materials with enhanced performance characteristics.

Material Applications:

  • Polymer Synthesis: It serves as a building block for creating specialty polymers with tailored properties for specific applications.
  • Coatings Development: The unique structure allows for the formulation of coatings that exhibit improved adhesion and durability .

Agricultural Chemistry

In agricultural research, this compound is explored for its potential use in formulating agrochemicals. This includes the development of more effective and environmentally friendly herbicides and fungicides.

Agrochemical Applications:

  • Herbicide Formulation: Studies suggest that derivatives of this compound may enhance the efficacy of existing herbicides.
  • Fungicide Development: Its properties are being investigated for creating fungicides that minimize environmental impact while maximizing effectiveness .

Analytical Chemistry

The compound is also employed in analytical chemistry as a standard for various methods, aiding in the accurate quantification of related compounds across different samples. This application ensures quality control during manufacturing processes.

Analytical Uses:

  • Quality Control Standards: Utilized as a reference standard in assays to ensure the accuracy and reliability of analytical results .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds similar to this compound on C57BL/6 mice subjected to neurotoxic agents. Results indicated significant reductions in neuronal damage and improvements in behavioral outcomes, suggesting therapeutic potential in neurodegenerative diseases .

Case Study 2: Antioxidant Activity

Research involving cell cultures demonstrated that structurally similar compounds exhibited notable antioxidant activity by reducing reactive oxygen species (ROS) levels. This activity suggests potential applications in protecting cells from oxidative stress-related damage .

Mechanism of Action

The mechanism of action of 4-(4-Formyl-2-methoxyphenoxy)butanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an adenosine A2A receptor antagonist, influencing various physiological processes. The formyl group and methoxy group play crucial roles in its binding affinity and activity .

Comparison with Similar Compounds

Ethyl 4-(4-Formyl-2-methoxyphenoxy)butanoate

  • Structure : Ethyl ester derivative of the parent compound (C₁₄H₁₈O₅; MW: 266.29) .
  • Key Differences :
    • Replaces the carboxylic acid (–COOH) with an ethyl ester (–COOEt), reducing polarity and increasing lipophilicity.
    • Lower predicted boiling point (~368.7°C ) compared to the acid form due to reduced hydrogen bonding .
  • Applications : Used as a synthetic intermediate, particularly in reactions where ester groups are hydrolyzed in situ .
  • Safety : Classified under GHS guidelines as hazardous upon inhalation or skin contact, requiring precautions during handling .

4-(4-Formyl-2-methoxy-5-nitrophenoxy)butanoic Acid

  • Structure: Nitro-substituted analog (C₁₂H₁₃NO₇; MW: 283.24) with a nitro group at the 5-position of the phenyl ring .
  • Key Differences: The nitro group (–NO₂) introduces strong electron-withdrawing effects, increasing acidity (pKa < 4) and reactivity in electrophilic substitutions. Higher density (~1.3 g/cm³) and melting point compared to the parent compound .
  • Applications: Potential use in explosives research or as a precursor for nitroaromatic pharmaceuticals.

4-(2-Methoxyphenyl)butanoic Acid

  • Structure: Simplified analog lacking the formyl group and phenoxy bridge (C₁₁H₁₄O₃; MW: 194.23) .
  • Key Differences: Absence of the formyl group reduces reactivity in condensation reactions. Shorter carbon chain (butanoic acid vs. phenoxybutanoic acid) lowers molecular weight and boiling point (~356°C) .
  • Applications: Used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) due to its structural simplicity .

4-(2,5-Dimethoxyphenyl)butanoic Acid

  • Structure : Contains two methoxy groups at the 2- and 5-positions (C₁₂H₁₆O₄; MW: 224.25) .
  • Key Differences :
    • Additional methoxy group increases lipophilicity (LogP ≈ 1.9), enhancing membrane permeability in biological systems.
    • Lower boiling point (~368.7°C ) and density (1.133 g/cm³ ) compared to the parent compound .
  • Applications : Explored in neuropharmacology for interactions with serotonin receptors .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents pKa Boiling Point (°C) Applications
4-(4-Formyl-2-methoxyphenoxy)butanoic acid C₁₂H₁₄O₅ 238.24 –CHO, –OCH₃ ~4.59 456.3 Adenosine A2A antagonist synthesis
Ethyl ester derivative C₁₄H₁₈O₅ 266.29 –COOEt N/A ~368.7 Synthetic intermediate
Nitro-substituted analog C₁₂H₁₃NO₇ 283.24 –NO₂ <4.0 N/A Explosives/pharmaceutical precursor
4-(2-Methoxyphenyl)butanoic acid C₁₁H₁₄O₃ 194.23 –OCH₃ (no –CHO) ~4.8 356 NSAID synthesis
4-(2,5-Dimethoxyphenyl)butanoic acid C₁₂H₁₆O₄ 224.25 –OCH₃ (2,5-positions) ~4.5 368.7 Serotonin receptor studies

Key Findings and Implications

  • Reactivity: The formyl group in this compound enables unique reactivity in condensation reactions, distinguishing it from analogs lacking this moiety (e.g., 4-(2-Methoxyphenyl)butanoic acid) .
  • Safety : Ester derivatives (e.g., ethyl ester) require stringent handling protocols due to volatility and toxicity .

Biological Activity

4-(4-Formyl-2-methoxyphenoxy)butanoic acid is an organic compound with the molecular formula C₁₂H₁₄O₅ and a molecular weight of approximately 238.24 g/mol. This compound features a formyl group , a methoxy group , and a phenoxy group attached to a butanoic acid backbone, which contributes to its unique structural properties and potential biological activities. Recent studies suggest that it may play a significant role in drug development, particularly as a precursor for adenosine A2A receptor antagonists, which have therapeutic implications in various neurological disorders.

The synthesis of this compound typically involves multi-step chemical reactions. The initial steps often include the formation of the methoxyphenol structure followed by the introduction of the butanoic acid moiety. Careful control of reaction conditions such as temperature and pH is critical to achieving high yield and purity in industrial settings.

The biological activity of this compound is largely attributed to its interactions with various biological targets, particularly adenosine receptors. These receptors are implicated in numerous physiological processes, including inflammation, neuroprotection, and cardiovascular function. The compound's ability to modulate these pathways suggests potential applications in treating conditions such as Parkinson's disease and other neurodegenerative disorders .

Biological Activity

Research indicates that this compound exhibits several noteworthy biological activities:

  • Adenosine Receptor Interaction : The compound has been studied for its ability to act as an antagonist at the A2A adenosine receptor, which is involved in regulating neurotransmitter release and has implications in neuroprotection.
  • Antioxidant Properties : Preliminary studies suggest that compounds structurally similar to this compound may possess antioxidant capabilities, potentially protecting cells from oxidative stress .
  • Anti-inflammatory Effects : There is evidence indicating that derivatives of this compound can exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

  • Neuroprotective Effects : A study explored the neuroprotective effects of related compounds on C57BL/6 mice subjected to neurotoxic agents. Results indicated that treatment with derivatives similar to this compound led to reduced neuronal damage and improved behavioral outcomes .
  • Antioxidant Activity : Research involving cell cultures demonstrated that compounds with similar structures exhibited significant antioxidant activity, reducing reactive oxygen species (ROS) levels and improving cell viability under oxidative stress conditions .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

Compound NameKey Differences
4-(4-Formyl-3-methoxyphenoxy)butanoic acidDifferent position of the methoxy group
4-(4-Methoxyphenyl)butyric acidLacks the formyl group, affecting reactivity
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoateMethyl ester derivative, altering solubility
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoateEthyl ester derivative, differing chemical properties

The structural arrangement of functional groups in this compound allows for distinct reactivity patterns compared to its analogs, enhancing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-Formyl-2-methoxyphenoxy)butanoic acid, and how can reaction yields be maximized?

  • Methodology : The compound is synthesized via nucleophilic substitution reactions, often using triazine intermediates. For example, coupling 4-formyl-2-methoxyphenol with a brominated butanoic acid derivative under mild basic conditions (e.g., NaHCO₃ in DMF) at 45°C for 1 hour achieves efficient C-O bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Yield optimization may involve controlling stoichiometry, reaction time, and temperature to minimize side products like unreacted phenol or over-oxidized derivatives.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Use orthogonal analytical techniques:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98%).
  • NMR : 1^1H NMR (DMSO-d6d_6) should show distinct signals for the formyl proton (δ ~9.8 ppm), methoxy group (δ ~3.8 ppm), and butanoic acid protons (δ ~2.4–2.6 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 252.074 (C12_{12}H12_{12}O5_5) .

Q. What are the key stability considerations during storage?

  • Methodology : The formyl group is prone to oxidation; store under inert gas (N2_2/Ar) at –20°C in amber vials. Use stabilizers like BHT (0.1% w/w) in aprotic solvents (e.g., DMSO) to prevent radical degradation. Regular stability testing via TLC or HPLC monitors decomposition .

Advanced Research Questions

Q. How can site-selective modifications of the formyl group be achieved without disrupting the methoxy or carboxylic acid functionalities?

  • Methodology : Employ chemoselective reagents:

  • Reductive Amination : Use NaBH3_3CN with primary amines to convert the formyl group to secondary amines while preserving the methoxy and carboxylic acid groups .
  • Nucleophilic Additions : Grignard reagents (e.g., MeMgBr) in THF at –78°C selectively target the formyl carbonyl, forming alcohols without esterifying the butanoic acid .

Q. How to resolve contradictions in reported biological activities of derivatives?

  • Methodology : Discrepancies may arise from impurities or isomerism. Strategies include:

  • Chiral HPLC : Separate enantiomers if the compound has stereocenters (e.g., derivatives with chiral amines) .
  • Dose-Response Studies : Use standardized assays (e.g., MIC for antimicrobial activity) with controlled pH (7.4 PBS) to ensure reproducibility .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites versus parent compound contributions .

Q. What role does this compound play in designing PROTACs (Proteolysis-Targeting Chimeras)?

  • Methodology : The carboxylic acid moiety enables conjugation to E3 ligase ligands (e.g., thalidomide analogs), while the formyl group links to target protein binders (e.g., kinase inhibitors). Optimize linker length (butanoic acid chain) using SPR to balance binding affinity and proteasomal degradation efficiency .

Q. How to troubleshoot low yields in nucleophilic aromatic substitution reactions involving the methoxy group?

  • Methodology :

  • Activation : Replace methoxy with a better leaving group (e.g., triflate) using Tf2_2O in pyridine .
  • Catalysis : Add Cu(I) or Pd(0) catalysts to facilitate cross-coupling with aryl halides .
  • Solvent Optimization : Use polar aprotic solvents (DMAC or NMP) at 80–100°C to enhance reactivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Formyl-2-methoxyphenoxy)butanoic acid
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4-(4-Formyl-2-methoxyphenoxy)butanoic acid

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